Spiro[2.5]octan-1-amine
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Overview
Description
Spiro[2.5]octan-1-amine is a spirocyclic amine compound characterized by a unique bicyclic structure where two rings share a single carbon atom. This compound has the molecular formula C8H15N and is known for its distinctive three-dimensional configuration, which imparts specific chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.5]octan-1-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of appropriate cyclic ketones with amines under acidic or basic conditions to form the spirocyclic amine. For instance, the cyclization of 1,5-diketones with primary amines can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Spiro[2.5]octan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic amines, oxides, and imines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Spiro[2.5]octan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[2.5]octan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .
Comparison with Similar Compounds
Spiro[3.5]nonane: Another spirocyclic compound with a different ring size.
Spiro[4.5]decane: Features a larger spirocyclic structure.
Spirocyclic oxindoles: Known for their biological activities and synthetic applications.
Uniqueness: Spiro[2.5]octan-1-amine is unique due to its specific ring size and the presence of an amine group, which imparts distinct chemical reactivity and biological activity. Its three-dimensional structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Biological Activity
Spiro[2.5]octan-1-amine is a spirocyclic compound characterized by its unique bicyclic structure, which consists of two rings sharing a single atom. This structural configuration imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. Recent studies have highlighted its potential biological activities, including antimicrobial, neuroprotective, and anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound acts as a ligand, modulating the activity of these targets through various mechanisms:
- Receptor Binding : It binds to specific receptors, potentially altering their signaling pathways.
- Enzymatic Modulation : The compound can inhibit or activate enzymatic processes, leading to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth.
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
Due to its structural similarities with known neuroprotective agents, this compound has been investigated for its potential neuroprotective effects. Preliminary studies suggest that it may help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
Anticancer Properties
Research has also pointed towards the anticancer potential of this compound. It may induce apoptosis in cancer cells through modulation of specific signaling pathways involved in cell survival and proliferation. This property could make it a candidate for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of this compound compared to other structurally similar compounds:
Compound Name | Structure Type | Notable Properties |
---|---|---|
This compound | Spirocyclic Amine | Antimicrobial, neuroprotective, anticancer |
Spiro[3.3]heptan-1-amine | Spirocyclic Amine | Exhibits different reactivity |
1-Aminocyclopentane | Cyclic Amine | Used in organic synthesis |
1-Aminoadamantane | Adamantane-like | Strong neuroprotective properties |
Synthesis and Derivatives
This compound can be synthesized through various methods, highlighting its versatility in organic synthesis:
- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions.
- Oxidation and Reduction : The amine group can be oxidized to form corresponding oxides or imines, while reduction reactions can convert it to other amine derivatives.
These synthetic routes allow for the creation of derivatives that may possess enhanced biological activity or altered physical properties.
Case Studies
A number of case studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : In a study involving several bacterial strains, this compound demonstrated significant inhibition rates compared to control groups, suggesting its potential use as an antibiotic agent.
- Neuroprotection : Research involving neuronal cell cultures treated with oxidative stress indicated that this compound reduced cell death significantly compared to untreated controls, highlighting its protective role against neurodegeneration.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that treatment with this compound led to increased rates of apoptosis, indicating its potential as an anticancer therapeutic agent.
Properties
IUPAC Name |
spiro[2.5]octan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-6-8(7)4-2-1-3-5-8/h7H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZUITKQSZISDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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